
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H6F3NO4. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include a variety of quinoline derivatives, each with distinct functional groups that can be further utilized in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is integral in synthesizing various pharmaceutical agents, especially those targeting bacterial infections and cancer therapies. Its unique trifluoromethyl group enhances the pharmacokinetic properties of drugs, making them more effective against pathogens and tumors .
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds synthesized with this structure showed potent effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as future antituberculosis agents .
Fluorescent Probes
Biological Imaging
The compound's properties make it suitable for developing fluorescent probes used in biological imaging. These probes help researchers visualize cellular processes in real-time, thus enhancing the understanding of various biological mechanisms .
Analytical Chemistry
Reagent for Metal Ion Detection
In analytical chemistry, this compound is employed as a reagent to detect and quantify metal ions. This application is crucial for environmental monitoring, improving the accuracy of analyses related to pollution and metal contamination .
Material Science
Development of Advanced Materials
The compound is being explored for its potential in creating advanced materials such as coatings and polymers. Its stability and chemical resistance make it valuable in producing materials that require durability under various conditions .
Biochemical Research
Studies on Enzyme Inhibition
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. It provides insights into metabolic pathways and drug interactions, which are essential for developing new therapeutic agents .
Comparative Analysis of Related Compounds
Compound Name | Structure | Key Applications | Biological Activity |
---|---|---|---|
This compound | Structure | Drug synthesis, fluorescent probes | Antimicrobial, anticancer |
4-Hydroxy-6-methylquinoline-3-carboxylic acid | - | Drug synthesis | Moderate antimicrobial |
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | - | Drug synthesis | Low antimicrobial |
6-Trifluoromethoxy-3-indazolecarboxylic acid | - | Material science | Unknown |
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .
Biological Activity
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (TFMQCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals, agriculture, and analytical chemistry. This article explores its biological activity based on current research findings, case studies, and applications.
Chemical Structure and Properties
TFMQCA is characterized by its unique trifluoromethyl group and quinoline structure, which contribute to its biological activity. The molecular formula is , and it has been noted for its stability and reactivity in various chemical environments .
1. Antimicrobial Activity
Research indicates that TFMQCA exhibits significant antimicrobial properties. In a study focused on synthesizing new quinoline derivatives, TFMQCA demonstrated potent activity against several bacterial strains. The presence of the trifluoromethyl group enhances its efficacy, making it suitable for further modifications to improve antimicrobial performance .
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 18 | 16 |
P. aeruginosa | 20 | 8 |
2. Cancer Treatment Potential
TFMQCA has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. By inhibiting IDO activity, TFMQCA may enhance T-cell activation and improve anti-tumor immunity . This property suggests its potential utility in cancer therapies, particularly in combination with other immunotherapeutic agents.
3. Herbicidal and Fungicidal Applications
In agrochemical research, TFMQCA has shown promise as both a herbicide and fungicide. Its ability to inhibit specific metabolic pathways in plants and fungi makes it a candidate for developing new agricultural chemicals that are effective yet environmentally friendly .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of TFMQCA to evaluate their antimicrobial activities against multi-drug resistant strains. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .
Case Study 2: IDO Inhibition in Cancer Models
In vitro studies using cancer cell lines demonstrated that TFMQCA effectively reduced IDO levels, leading to increased levels of tryptophan and enhanced cytotoxic effects on tumor cells. This finding underscores the compound's potential role in cancer immunotherapy .
The biological activity of TFMQCA can be attributed to several mechanisms:
- Enzyme Inhibition : As an IDO inhibitor, TFMQCA modulates immune responses by altering tryptophan metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Fluorescent Properties : The compound's ability to act as a fluorescent probe aids in cellular imaging studies, providing insights into cellular processes .
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 | |
Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-47-5 | |
Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49713-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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